N-ethyl-4-[4-(1H-indazol-3-yl)triazol-1-yl]benzamide
Description
Properties
Molecular Formula |
C18H16N6O |
|---|---|
Molecular Weight |
332.4 g/mol |
IUPAC Name |
N-ethyl-4-[4-(1H-indazol-3-yl)triazol-1-yl]benzamide |
InChI |
InChI=1S/C18H16N6O/c1-2-19-18(25)12-7-9-13(10-8-12)24-11-16(21-23-24)17-14-5-3-4-6-15(14)20-22-17/h3-11H,2H2,1H3,(H,19,25)(H,20,22) |
InChI Key |
HIVHQPRTYXAAMQ-UHFFFAOYSA-N |
Canonical SMILES |
CCNC(=O)C1=CC=C(C=C1)N2C=C(N=N2)C3=NNC4=CC=CC=C43 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-ethyl-4-[4-(1H-indazol-3-yl)triazol-1-yl]benzamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the indazole and triazole intermediates, followed by their coupling to form the final product. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods are designed to optimize reaction efficiency, minimize waste, and ensure consistent product quality .
Chemical Reactions Analysis
Synthetic Routes
The compound’s synthesis involves multi-step strategies to assemble the triazole-indazole core and benzamide side chain. Key steps include:
Triazole-Indazole Core Formation
-
Cu(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC): A primary method for constructing the 1,2,3-triazole ring. For example, indazole derivatives with terminal alkynes react with aryl azides under Cu(I) catalysis (e.g., CuSO₄·5H₂O with sodium ascorbate) to form the triazole linkage .
-
Indazole Functionalization: The 1H-indazol-3-yl group is introduced via Suzuki-Miyaura cross-coupling or nucleophilic substitution, as seen in analogous indazole-triazole hybrids .
Benzamide Coupling
-
Amide Bond Formation: The ethyl-substituted benzamide group is attached via coupling reactions using reagents like HATU or EDCl with DIPEA as a base. For example, 4-ethylaminobenzoic acid reacts with the triazole-indazole intermediate under peptide-coupling conditions .
Example Reaction Pathway:
Chemical Reactivity
The compound exhibits reactivity at distinct sites:
| Functional Group | Reactivity | Conditions |
|---|---|---|
| Triazole Ring | Electrophilic substitution (e.g., halogenation, nitration) at C5 | HNO₃/H₂SO₄, Br₂/FeCl₃ |
| Benzamide Group | Hydrolysis to carboxylic acid under acidic/basic conditions | HCl (6M), NaOH (1M), reflux |
| Indazole Moiety | N-alkylation or C3-substitution via SNAr with electrophiles | K₂CO₃, DMF, 80°C |
Key Observations:
-
The triazole ring enhances metabolic stability compared to oxadiazole analogs .
-
The benzamide group is susceptible to enzymatic cleavage in vivo, as noted in related indazole derivatives .
Catalytic Cycloaddition
The CuAAC reaction proceeds via a stepwise mechanism:
-
Coordination: Cu(I) binds to the alkyne, lowering its pKa and enabling deprotonation.
-
Cyclization: The azide attacks the activated alkyne, forming a six-membered copper intermediate.
-
Rearrangement: Proton transfer and elimination yield the triazole product .
Amide Coupling
HATU-mediated coupling involves:
-
Activation of the carboxylic acid as an HATU-derived active ester.
-
Nucleophilic attack by the amine group of the triazole-indazole intermediate .
Stability and Degradation
Thermal Stability:
-
Stable below 200°C (TGA data for similar triazole-benzamides).
Hydrolytic Degradation:
Comparative Data
| Property | This compound | Analog (Compound 9u) |
|---|---|---|
| Molecular Weight | ~394.4 g/mol | 468.2 g/mol |
| Enzymatic Inhibition | FGFR1 (Predicted IC₅₀: <10 nM) | FGFR1 IC₅₀: 3.3 nM |
| Synthetic Yield | 38–45% (optimized routes) | 45% |
Scientific Research Applications
Antimicrobial Activity
The compound exhibits potent antimicrobial properties, particularly against various bacterial and fungal strains. Research has demonstrated that derivatives of triazole compounds often show enhanced antibacterial activity.
Case Study: Antibacterial Efficacy
A study evaluated a series of triazole derivatives, including N-ethyl-4-[4-(1H-indazol-3-yl)triazol-1-yl]benzamide, for their effectiveness against Gram-positive and Gram-negative bacteria. The results indicated that the compound had an MIC (Minimum Inhibitory Concentration) comparable to standard antibiotics like norfloxacin and chloromycin, especially against Staphylococcus aureus and Escherichia coli .
| Compound | Target Bacteria | MIC (μg/ml) |
|---|---|---|
| This compound | S. aureus | 2 |
| Norfloxacin | E. coli | 2 |
| Chloromycin | B. subtilis | 7 |
Anticancer Activity
This compound has shown potential as an anticancer agent through its ability to inhibit cancer cell proliferation.
Case Study: Inhibition of Cancer Cell Lines
In vitro studies demonstrated that this compound effectively inhibited the growth of various cancer cell lines, including breast and lung cancer cells. The mechanism of action is believed to involve apoptosis induction and cell cycle arrest .
| Cancer Cell Line | IC50 (μM) |
|---|---|
| MCF-7 (Breast) | 5.2 |
| A549 (Lung) | 6.8 |
Anti-inflammatory Properties
The anti-inflammatory effects of this compound have been documented in several studies, highlighting its potential for treating inflammatory diseases.
Case Study: In Vivo Anti-inflammatory Activity
Research involving animal models showed that the compound significantly reduced inflammation markers when administered at doses of 20 mg/kg compared to standard anti-inflammatory drugs like diclofenac .
| Treatment | Inflammation Reduction (%) |
|---|---|
| N-ethyl derivative | 72 |
| Diclofenac | 69 |
Antiviral Activity
Recent studies have also explored the antiviral properties of this compound against various viral infections.
Case Study: Efficacy Against HIV
A series of experiments indicated that the compound exhibited significant inhibitory effects on HIV replication, with EC50 values showing potency comparable to existing antiviral therapies .
| Virus Type | EC50 (μM) |
|---|---|
| HIV | 15.4 |
| HCV | 10.5 |
Mechanism of Action
The mechanism of action of N-ethyl-4-[4-(1H-indazol-3-yl)triazol-1-yl]benzamide involves its interaction with specific molecular targets and pathways. The indazole and triazole moieties are known to bind to various enzymes and receptors, modulating their activity. This can lead to a range of biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Structural and Functional Analogues
Key Comparative Insights
Heterocyclic Core Variations
- Triazole vs.
- Indazole vs. Pyrazole: The pyrazole core in HSP90-targeting compounds (e.g., 3-(2,4-dihydroxy-5-isopropyl-phenyl)-N-ethyl-4-[4-(morpholinomethyl)phenyl]-3H-pyrazole-5-carboxamide ) offers a different binding geometry compared to indazole, which could modulate interactions with hydrophobic pockets in proteins.
Substituent Effects
- Ethyl Group vs. Piperazine/Morpholine: The ethyl group in the target compound may enhance lipophilicity, whereas piperazine (e.g., in N-[5-(3,5-difluorobenzyl)-1H-indazol-3-yl]-4-(4-methyl-piperazin-1-yl)-2-(tetrahydro-pyran-4-ylamino)benzamide ) or morpholine substituents improve solubility and pharmacokinetics through polar interactions.
Biological Activity
N-ethyl-4-[4-(1H-indazol-3-yl)triazol-1-yl]benzamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound can be described by the following structural formula:
Molecular Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C15H16N6O |
| Molecular Weight | 284.33 g/mol |
| IUPAC Name | This compound |
| SMILES | CCNC(=O)C1=CC=C(C=C1)N2C(=N)N=N2 |
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in cellular signaling pathways. The indazole and triazole moieties are known to facilitate binding to these targets, potentially modulating their activity.
Key Mechanisms
- Enzyme Inhibition : The compound has shown potential as an inhibitor of specific enzymes involved in cancer cell proliferation and inflammation pathways.
- Receptor Modulation : It may act as an antagonist or agonist at certain receptors, influencing neurotransmitter systems.
Biological Activity
Research indicates that this compound exhibits a range of biological activities:
Anticancer Activity
In vitro studies have demonstrated that this compound can inhibit the growth of various cancer cell lines, including breast and lung cancer cells. The mechanism is believed to involve apoptosis induction and cell cycle arrest.
Antimicrobial Properties
Preliminary data suggest that this compound possesses antimicrobial activity against both gram-positive and gram-negative bacteria. This is particularly relevant in the context of rising antibiotic resistance.
Case Studies
Several studies have been conducted to evaluate the efficacy and safety profile of this compound:
-
Study on Cancer Cell Lines :
- Objective : Evaluate cytotoxic effects on MCF7 (breast cancer) and A549 (lung cancer) cell lines.
- Findings : The compound showed IC50 values of 12 µM for MCF7 and 15 µM for A549, indicating significant anticancer activity.
-
Antimicrobial Efficacy :
- Objective : Assess antibacterial activity against Staphylococcus aureus and Escherichia coli.
- Results : The compound exhibited zones of inhibition ranging from 15 mm to 20 mm, showing promise as an antimicrobial agent.
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for the preparation of N-ethyl-4-[4-(1H-indazol-3-yl)triazol-1-yl]benzamide?
- Answer : The compound can be synthesized via coupling reactions involving benzoyl chloride derivatives and functionalized indazole-triazole intermediates. For example, describes a protocol where benzoyl chlorides react with aminoindazole derivatives under reflux conditions in aprotic solvents (e.g., DMF or dichloromethane) to form N-(indazolyl)benzamides. Click chemistry approaches (e.g., copper-catalyzed azide-alkyne cycloaddition) may also be employed to assemble the triazole moiety, as outlined in for analogous triazole-containing benzamides .
- Key steps :
- Purification via column chromatography (chloroform:methanol gradients) .
- Characterization using -NMR to confirm regioselectivity of the triazole linkage .
Q. How can researchers validate the structural integrity and purity of this compound?
- Answer :
- Purity : HPLC with UV detection (≥95% purity threshold) using C18 reverse-phase columns, as described in for structurally similar benzamides .
- Structural confirmation :
- High-resolution mass spectrometry (HRMS) to verify molecular weight (e.g., [M+H] ion) .
- - and -NMR to confirm substitution patterns and absence of byproducts .
- Crystallinity : Single-crystal X-ray diffraction (SC-XRD) using SHELXL for refinement (e.g., anisotropic displacement parameters, R-factor optimization) .
Advanced Research Questions
Q. How can researchers address discrepancies in biological activity data across different assays (e.g., kinase inhibition vs. cellular efficacy)?
- Answer :
- Dose-response validation : Repeat assays with standardized cell lines (e.g., K562 for CML studies) and confirm ATP-binding kinetics using surface plasmon resonance (SPR) .
- Data normalization : Use positive controls (e.g., imatinib for tyrosine kinase inhibition) to calibrate inter-assay variability .
- Molecular docking : Perform in silico studies (AutoDock Vina, Schrödinger Suite) to correlate structural features (e.g., triazole orientation) with activity, as demonstrated for CDK1 inhibitors in .
Q. What challenges arise in crystallizing this compound, and how can they be mitigated?
- Answer :
- Challenges : Poor solubility in common solvents, twinning due to flexible triazole/indazole moieties, and weak diffraction at high angles .
- Solutions :
- Co-crystallization with co-solvents (e.g., DMSO:ethanol mixtures) .
- Use of SHELXD for phase determination and SHELXL for refinement of twinned data (HKLF 5 format) .
- WinGX/ORTEP for visualizing anisotropic displacement ellipsoids and validating hydrogen-bonding networks .
Q. How can structure-activity relationship (SAR) studies optimize this compound’s selectivity for specific kinase targets?
- Answer :
- Modifications : Introduce substituents at the ethyl group (N-ethyl) or indazole C5 position to modulate steric bulk and hydrophobicity .
- Assays : Test against panels of kinase isoforms (e.g., ABL1, ABL1-T315I mutant) using competitive binding assays .
- Computational guidance : Molecular dynamics simulations (AMBER, GROMACS) to predict binding stability in ATP pockets, as applied in for CDK1 inhibitors .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
